Cas no 131654-76-7 (5-amino-1H-Pyrazole-1-propanoic acid methyl ester)
5-amino-1H-Pyrazole-1-propanoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1H-Pyrazole-1-propanoic acid methyl ester
- 131654-76-7
- SY226927
- AC3807
- MFCD16620702
- Methyl 3-(5-amino-1H-pyrazol-1-yl)propanoate
- 5-amino-1-(2-methoxycarbonylethyl)pyrazole
- methyl 3-(5-aminopyrazol-1-yl)propanoate
- Methyl 3-(5-Amino-1-pyrazolyl)propanoate
- SCHEMBL9442051
- AKOS037630761
-
- MDL: MFCD16620702
- Inchi: 1S/C7H11N3O2/c1-12-7(11)3-5-10-6(8)2-4-9-10/h2,4H,3,5,8H2,1H3
- InChI Key: FQVJCBNQXHBOLQ-UHFFFAOYSA-N
- SMILES: O(C)C(CCN1C(=CC=N1)N)=O
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 70.1Ų
5-amino-1H-Pyrazole-1-propanoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14915-5g |
5-amino-1H-Pyrazole-1-propanoic acid methyl ester |
131654-76-7 | 95% | 5g |
¥7579.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14915-250mg |
5-amino-1H-Pyrazole-1-propanoic acid methyl ester |
131654-76-7 | 95% | 250mg |
¥1959.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14915-10g |
5-amino-1H-Pyrazole-1-propanoic acid methyl ester |
131654-76-7 | 95% | 10g |
¥12379.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14915-1g |
5-amino-1H-Pyrazole-1-propanoic acid methyl ester |
131654-76-7 | 95% | 1g |
¥3679.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D778605-0.25g |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95% | 0.25g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D778605-1g |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95% | 1g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | D778605-5g |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95% | 5g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D778605-10g |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95% | 10g |
$1045 | 2024-07-20 | |
| Chemenu | CM386376-250mg |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95%+ | 250mg |
$194 | 2024-08-02 | |
| Chemenu | CM386376-1g |
Methyl 3-(5-Amino-1-pyrazolyl)propanoate |
131654-76-7 | 95%+ | 1g |
$365 | 2024-08-02 |
5-amino-1H-Pyrazole-1-propanoic acid methyl ester Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 5-amino-1H-Pyrazole-1-propanoic acid methyl ester
5-Amino-1H-Pyrazole-1-Propanoic Acid Methyl Ester (CAS No. 131654-76-7)
5-Amino-1H-Pyrazole-1-propanoic acid methyl ester, also known by its CAS registry number CAS No. 131654-76-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.
The structure of 5-amino-1H-pyrazole is characterized by a pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an amino group at the 5-position and a methyl ester substituent on the propanoic acid moiety confers unique chemical properties to this compound. These features make it a valuable building block in organic synthesis, particularly in the development of bioactive molecules.
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors, making them promising candidates for therapeutic interventions. For instance, research has shown that certain pyrazole-containing compounds exhibit anti-inflammatory, antioxidant, and anticancer activities. The methyl ester group in 5-amino-1H-pyrazole may enhance its bioavailability, making it a more effective drug candidate.
The synthesis of 5-amino-1H-pyrazole involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have explored various methods to optimize the synthesis of this compound, including microwave-assisted synthesis and catalytic techniques, to improve yield and reduce reaction time.
In terms of applications, 5-amino-1H-pyrazole has been investigated for its potential use in pharmaceuticals, agrochemicals, and materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Additionally, the compound's reactivity towards nucleophilic attack makes it a versatile intermediate in the synthesis of more complex molecules.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of CAS No. 131654-76-7 with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to key protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug development.
The stability and reactivity of 5-amino-1H-pyrazole under various conditions have also been studied extensively. Researchers have reported that the compound exhibits good thermal stability and is resistant to hydrolysis under mild conditions. However, exposure to strong acids or bases may lead to decomposition or side reactions.
In conclusion, CAS No. 131654-76-7, or 5-amino-1H-pyrazole, is a versatile compound with significant potential in multiple fields. Its unique chemical properties, combined with recent advances in synthetic and computational techniques, make it an attractive target for further research and development.
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